molecular formula C8H7BrFNO2 B13037240 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid

Cat. No.: B13037240
M. Wt: 248.05 g/mol
InChI Key: ITLZFPCVLDHSAA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It contains a bromine and fluorine-substituted phenyl group attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position of the acetic acid moiety. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or imine derivatives, while reduction can convert it to amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used under appropriate conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives with various functional groups.

    Oxidation and Reduction: Nitro, imine, or amine derivatives.

    Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid
  • 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid
  • 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid

Uniqueness

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-2-(2-bromo-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

ITLZFPCVLDHSAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Br

Origin of Product

United States

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